molecular formula C12H17NO B309652 2-methyl-N-(3-methylphenyl)butanamide

2-methyl-N-(3-methylphenyl)butanamide

Cat. No.: B309652
M. Wt: 191.27 g/mol
InChI Key: QMWGGFMTSNBGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-(3-methylphenyl)butanamide is a substituted butanamide derivative characterized by a branched alkyl chain (2-methylbutanamide) attached to an aromatic 3-methylphenyl group via an amide linkage. The compound’s molecular formula is inferred as C₁₂H₁₇NO (based on similar compounds like 2-bromo-N-(3-methylphenyl)butanamide and 4-chloro-N-(3-methylphenyl)butanamide ). Key features include:

  • Amide functionality: The –NHCO– group facilitates hydrogen bonding, influencing crystallinity and solubility.
  • Substituent effects: The 3-methylphenyl group introduces steric hindrance and electronic modulation, while the 2-methylbutanoyl chain enhances lipophilicity.

Crystallographic studies on related N-aryl amides (e.g., N-(3-methylphenyl)-2-methylbenzamide) reveal that substituent positions dictate molecular conformation and packing. For instance, the dihedral angle between the amide group and aromatic rings in analogs ranges from 36° to 55°, affecting intermolecular interactions like N–H···O hydrogen bonds .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-methyl-N-(3-methylphenyl)butanamide

InChI

InChI=1S/C12H17NO/c1-4-10(3)12(14)13-11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3,(H,13,14)

InChI Key

QMWGGFMTSNBGJI-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=CC=CC(=C1)C

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-Methyl-N-(3-methylphenyl)butanamide* C₁₂H₁₇NO 3-methylphenyl, 2-methylbutanoyl ~205 (estimated) Predicted high lipophilicity (logP ~2.5)
3-Methyl-N-(2-phenylethyl)butanamide C₁₃H₁₉NO 2-phenylethyl, 3-methylbutanoyl 205.30 Disrupts bacterial quorum sensing
4-Chloro-N-(3-methylphenyl)butanamide C₁₁H₁₄ClNO 3-methylphenyl, 4-chlorobutanoyl 211.69 Higher polarity (Cl substituent)
2-Bromo-N-(3-methylphenyl)butanamide C₁₁H₁₄BrNO 3-methylphenyl, 2-bromobutanoyl 256.14 Enhanced electrophilicity (Br atom)
2-Methyl-N-(5-methyloxazol-3-yl)butanamide C₉H₁₄N₂O₂ 5-methyloxazole, 2-methylbutanoyl 182.22 Heterocyclic directing group for catalysis

Notes:

  • Lipophilicity : The 2-methylbutanamide chain in the target compound likely increases logP compared to shorter-chain analogs (e.g., 2-methyl-N-(3-methylphenyl)propanamide, logP ~2.2) .
  • Crystallinity : Bromo and chloro derivatives (e.g., ) show altered packing efficiencies due to halogen-mediated van der Waals interactions, unlike the methyl-substituted target compound.

Hydrogen Bonding and Crystal Packing

Comparative crystallographic data highlight the role of substituents in molecular assembly:

  • N–H···O hydrogen bonds : In N-(3-methylphenyl)-2-methylbenzamide, hydrogen bonds form infinite chains along the crystallographic b-axis, with bond lengths of ~2.02 Å . Similar behavior is expected for this compound.
  • Dihedral angles : The angle between aromatic rings in benzamide analogs (36.2°) suggests moderate π-π stacking, while bulkier substituents (e.g., oxazole in ) may reduce stacking efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.